molecular formula C6H10N2Se B14670223 4-Tert-butyl-1,2,3-selenadiazole CAS No. 40482-56-2

4-Tert-butyl-1,2,3-selenadiazole

Cat. No.: B14670223
CAS No.: 40482-56-2
M. Wt: 189.13 g/mol
InChI Key: IMTRZJGRJJIYSO-UHFFFAOYSA-N
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Description

4-Tert-butyl-1,2,3-selenadiazole is a heterocyclic compound containing selenium, nitrogen, and carbon atoms. This compound is part of the selenadiazole family, which is known for its aromatic character and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-1,2,3-selenadiazole typically involves the reaction of tert-butyl hydrazine with selenium dioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired selenadiazole ring. One common method involves grinding tert-butyl hydrazine and selenium dioxide together in a mortar and pestle at room temperature for around 20 minutes .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger quantities of reactants, and employing industrial reactors to ensure consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-1,2,3-selenadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of selenium in the ring structure, which can participate in unique reaction pathways .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include selenoxides, selenides, and various substituted selenadiazoles. These products can have different chemical and physical properties, making them useful for various applications .

Scientific Research Applications

4-Tert-butyl-1,2,3-selenadiazole has several scientific research applications due to its unique chemical properties:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of new heterocyclic compounds.

    Biology: The biological activity of selenadiazoles, including this compound, is of interest in medicinal chemistry.

    Medicine: Research is ongoing to explore the therapeutic potential of selenadiazoles in treating various diseases.

    Industry: In the industrial sector, selenadiazoles are used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-1,2,3-selenadiazole involves its ability to participate in various chemical reactions due to the presence of selenium in the ring structure. Selenium can act as both an electrophile and a nucleophile, allowing the compound to undergo oxidation, reduction, and substitution reactions. The molecular targets and pathways involved in these reactions depend on the specific chemical environment and the nature of the reactants .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Thiadiazole: Similar to selenadiazoles but contains sulfur instead of selenium.

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Properties

CAS No.

40482-56-2

Molecular Formula

C6H10N2Se

Molecular Weight

189.13 g/mol

IUPAC Name

4-tert-butylselenadiazole

InChI

InChI=1S/C6H10N2Se/c1-6(2,3)5-4-9-8-7-5/h4H,1-3H3

InChI Key

IMTRZJGRJJIYSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C[Se]N=N1

Origin of Product

United States

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